Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)
Beschreibung
Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH₂) is a synthetic glycoconjugate featuring a branched glycan core composed of mannose (Man) and talose (Tal) residues linked to a para-aminophenyl (Ph(4-NH₂)) aglycone. The structure includes:
- α1-3 linkage: A mannose residue linked via α1-3 to a central talose.
- α1-6 branching: A second mannose residue attached via α1-6 to the same talose.
This compound is structurally analogous to high-mannose N-glycans but substitutes talose for the canonical terminal mannose, altering its biochemical interactions .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO16/c25-8-1-3-9(4-2-8)37-24-20(35)21(41-23-19(34)17(32)14(29)11(6-27)39-23)15(30)12(40-24)7-36-22-18(33)16(31)13(28)10(5-26)38-22/h1-4,10-24,26-35H,5-7,25H2/t10-,11-,12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZFWBHGVXXCSS-RSWCXKNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” involves the stepwise addition of monosaccharides using glycosyltransferases. The process typically starts with the assembly of a lipid-linked oligosaccharide precursor on the endoplasmic reticulum membrane. The addition of mannose residues is catalyzed by specific mannosyltransferases, such as Alg2, which adds both an alpha-1,3- and alpha-1,6-mannose onto the core structure .
Industrial Production Methods
Industrial production of such complex glycans often involves the use of recombinant DNA technology to express the necessary glycosyltransferases in microbial or mammalian cell systems. These systems can be optimized for large-scale production through fermentation processes.
Analyse Chemischer Reaktionen
Types of Reactions
“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar residues.
Reduction: This reaction can reduce the aldehyde or ketone groups present in the structure.
Substitution: This reaction can involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the glycan structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield sugar alcohols.
Wissenschaftliche Forschungsanwendungen
“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” has several scientific research applications:
Chemistry: It is used in the study of glycan structures and their interactions with proteins.
Biology: It plays a role in understanding cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in cancer research, particularly in understanding how changes in glycan structures can influence tumor progression.
Industry: It is used in the development of glycan-based therapeutics and diagnostics
Wirkmechanismus
The mechanism by which “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” exerts its effects involves its interaction with specific proteins, such as lectins. These interactions can modulate various cellular processes, including immune responses and cell signaling pathways. The molecular targets include glycan-binding proteins that recognize specific glycan structures .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
Functional and Analytical Differences
- Lectin Binding: Galanthus nivalis lectin (GNL): Prefers Manα1-3Man motifs, making it highly specific for Man(a1-3)[Man(a1-6)]Man analogues but less reactive toward talose-substituted variants . Concanavalin A (Con A): Binds tri-mannose cores (e.g., Man(a1-6)Man(a1-3)Man), but substitution with talose reduces affinity due to altered stereochemistry .
- Cancer Biomarker Potential: In cancer tissues, high-mannose glycans (e.g., Man₅GlcNAc₂) show elevated α-diversity (AUC = 0.81 in predictive models) . Talose-substituted analogues like Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH₂) may exhibit distinct abundance patterns due to altered metabolic processing .
- Synthetic Accessibility: The para-aminophenyl group enables covalent immobilization on biosensors, unlike unmodified glycans. This contrasts with sialylated analogues (e.g., Neu5Ac-Gal-GlcNAc), which require enzymatic or chemical derivatization for functionalization .
Analytical Challenges
- Scale Models in Glycomics: Relative quantification of Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH₂) via mass spectrometry requires ion-intensity normalization. Cancer samples show a 1.34× average increase in total glycosylation signals, but talose-containing structures may deviate due to lower ionization efficiency .
- Nomenclature Clarity: The IUPAC-condensed name "Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH₂)" avoids ambiguity compared to SNFG graphical notation, which may overlook stereochemical details critical for talose recognition .
Research Implications
- Therapeutic Targeting: The para-aminophenyl group facilitates conjugation to drug carriers, positioning this compound as a candidate for glycan-targeted therapies.
- Diagnostic Tools: Its unique structure could improve specificity in glycan microarrays for detecting talose-specific antibodies or lectins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
